2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
Description
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core and a 4-nitrophenylacetamide side chain. The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-nitrophenyl moiety introduces strong electron-withdrawing properties, influencing both reactivity and binding affinity.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-3-6-17(9-14(13)2)26-20-18(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-7-16(8-5-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEESFNQWUQPKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Structural Overview
This compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core , which is known for various biological activities.
- Substituents such as 3,4-dimethylphenyl and 4-nitrophenyl , which may enhance its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs) . For instance, related compounds have shown significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range. Specifically, compounds derived from this scaffold have been reported to induce apoptosis and cell cycle arrest in these cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
These findings suggest that the compound may possess similar anticancer properties due to its structural analogies with effective EGFR inhibitors.
The proposed mechanism of action for this compound involves:
- Inhibition of EGFR activity : The pyrazolo[3,4-d]pyrimidine core mimics ATP binding, blocking the receptor's activation.
- Induction of apoptosis : Flow cytometric analyses revealed increased BAX/Bcl-2 ratios, indicating enhanced apoptotic signaling pathways .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other areas:
- Anti-inflammatory activity : Compounds with similar structures have demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac .
- Anticonvulsant effects : Some derivatives have exhibited anticonvulsant activity in preclinical models .
Case Studies
- EGFR Inhibition Study : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their EGFR inhibitory activities. The most potent compound showed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the T790M mutant form .
- Anti-inflammatory Evaluation : A related study assessed the anti-inflammatory properties of substituted pyrazoles and found that certain nitrophenyl derivatives exhibited substantial activity in various inflammatory models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are structurally diverse, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Molecular Weight (MW): The target’s MW (~434.4 g/mol) is comparable to analogs (e.g., 571.2 g/mol for ), with variations arising from substituent bulk (e.g., chromenone in adds ~140 g/mol).
- Solubility: The 4-nitrophenyl group in the target reduces aqueous solubility compared to methoxy- or fluoro-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
